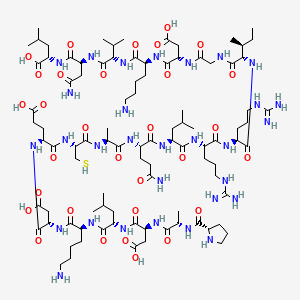
Noxa B BH3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Noxa B BH3 is a pro-apoptotic member of the Bcl-2 protein family, specifically classified as a BH3-only protein. It plays a crucial role in the regulation of apoptosis, a programmed cell death process essential for maintaining cellular homeostasis. This compound is known for its ability to counteract the anti-apoptotic proteins, particularly Mcl-1, thereby promoting cell death in response to various stress signals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Noxa B BH3 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods. The production process is optimized to ensure high yield and purity of the protein .
化学反応の分析
Types of Reactions: Noxa B BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions. It binds to anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL, neutralizing their function and promoting apoptosis .
Common Reagents and Conditions: The interactions of this compound with its targets are typically studied under physiological conditions, using buffers that mimic the intracellular environment. Common reagents include various salts, reducing agents, and detergents to maintain protein stability and activity .
Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis. By binding to and inhibiting anti-apoptotic proteins, this compound facilitates the activation of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death .
科学的研究の応用
Noxa B BH3 has significant applications in scientific research, particularly in the fields of cancer biology and immunology. It is used to study the mechanisms of apoptosis and to develop therapeutic strategies for cancer treatment. By promoting apoptosis in cancer cells, this compound can enhance the efficacy of chemotherapeutic agents and overcome resistance to treatment .
In immunology, this compound is studied for its role in regulating the immune response. It is involved in the activation and apoptosis of T cells, which are critical for immune function. Understanding the regulation of this compound can lead to new approaches for modulating the immune response in diseases such as autoimmune disorders and infections .
作用機序
Noxa B BH3 exerts its effects by binding to and neutralizing anti-apoptotic proteins of the Bcl-2 family, particularly Mcl-1. This interaction releases pro-apoptotic proteins such as Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.
類似化合物との比較
Noxa B BH3 is part of the BH3-only subfamily of Bcl-2 proteins, which also includes other pro-apoptotic proteins such as Puma, Bim, Bid, and Bad. These proteins share a common BH3 domain that is essential for their pro-apoptotic function. this compound is unique in its specific binding affinity for Mcl-1, making it a critical regulator of apoptosis in cells where Mcl-1 is the dominant anti-apoptotic protein .
List of Similar Compounds:- Puma
- Bim
- Bid
- Bad
- Bik
- Hrk
- Bmf
Each of these proteins has distinct binding affinities and regulatory roles, contributing to the complex network of apoptosis regulation .
特性
分子式 |
C95H164N30O31S |
|---|---|
分子量 |
2254.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C95H164N30O31S/c1-13-48(10)74(91(153)107-42-68(128)110-61(39-70(131)132)87(149)114-53(22-15-17-31-97)82(144)124-73(47(8)9)92(154)121-60(38-67(99)127)86(148)122-64(93(155)156)37-46(6)7)125-83(145)55(25-20-34-106-95(102)103)112-78(140)54(24-19-33-105-94(100)101)115-84(146)58(35-44(2)3)118-80(142)56(26-28-66(98)126)111-75(137)49(11)109-90(152)65(43-157)123-81(143)57(27-29-69(129)130)116-88(150)63(41-72(135)136)120-79(141)52(21-14-16-30-96)113-85(147)59(36-45(4)5)119-89(151)62(40-71(133)134)117-76(138)50(12)108-77(139)51-23-18-32-104-51/h44-65,73-74,104,157H,13-43,96-97H2,1-12H3,(H2,98,126)(H2,99,127)(H,107,153)(H,108,139)(H,109,152)(H,110,128)(H,111,137)(H,112,140)(H,113,147)(H,114,149)(H,115,146)(H,116,150)(H,117,138)(H,118,142)(H,119,151)(H,120,141)(H,121,154)(H,122,148)(H,123,143)(H,124,144)(H,125,145)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,100,101,105)(H4,102,103,106)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-/m0/s1 |
InChIキー |
GUQAGZUULIYDKA-LGUVVKNCSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1 |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


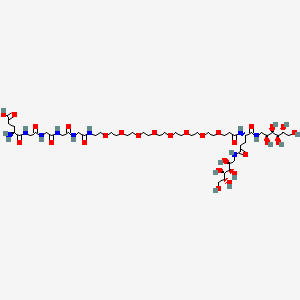
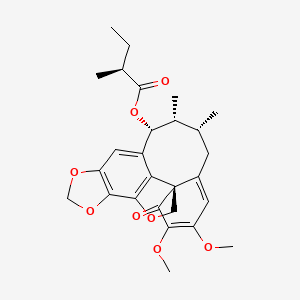
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
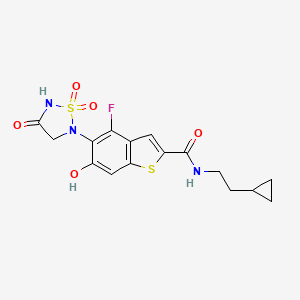
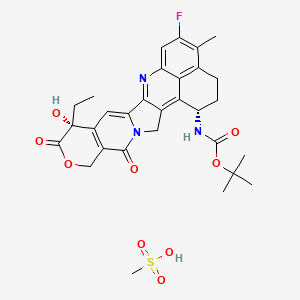
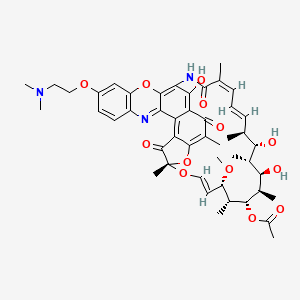

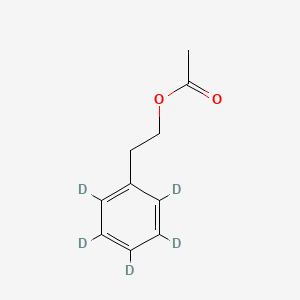
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
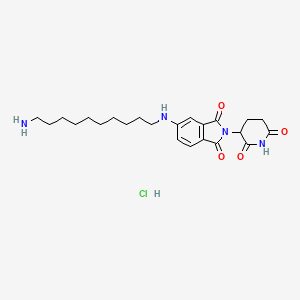
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)


